molecular formula C7H13NO2 B14780918 Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate

Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate

Cat. No.: B14780918
M. Wt: 143.18 g/mol
InChI Key: ZKGABHCIFYNNAA-UHFFFAOYSA-N
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Description

Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate typically involves the reaction of a suitable aziridine precursor with an esterifying agent. One common method is the cyclization of an appropriate amino alcohol with a carboxylate ester under basic conditions. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the preparation of the aziridine precursor, followed by its esterification under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxaziridines, amines, and various substituted aziridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The strained aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target molecules. This reactivity is exploited in various applications, including enzyme inhibition and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal
  • Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate

Uniqueness

Methyl (2S,3S)-3-isopropylaziridine-2-carboxylate is unique due to its chiral aziridine structure, which imparts high reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and as a precursor to various biologically active molecules .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 3-propan-2-ylaziridine-2-carboxylate

InChI

InChI=1S/C7H13NO2/c1-4(2)5-6(8-5)7(9)10-3/h4-6,8H,1-3H3

InChI Key

ZKGABHCIFYNNAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(N1)C(=O)OC

Origin of Product

United States

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